2-Bromophenyl isothiocyanate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-bromophenyl isothiocyanate involves bromine–lithium exchange reactions, palladium-catalyzed cross-coupling reactions, and other methodologies that enable the formation of complex structures. For instance, the reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes with butyllithium generates 1-(1-isothiocyanatoalkyl)-2-lithiobenzenes, which undergo intramolecular cyclization to yield 2,3-dihydro-1H-isoindole-1-thiones (Kobayashi et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds derived from this compound is characterized by X-ray crystallography and spectroscopic methods. These analyses reveal the geometry, bonding, and electronic properties of the synthesized compounds, facilitating their application in various fields.
Chemical Reactions and Properties
This compound participates in several chemical reactions, leading to the formation of benzimidazoles, thiophenes, and other heterocycles. These reactions often involve the interaction with primary amines under catalysis or the reaction with lithium derivatives to form complex heterocyclic structures (Lygin & Meijere, 2009).
Scientific Research Applications
Synthesis of Organic Compounds : 2-Bromophenyl isothiocyanate is used in organic synthesis, such as in the one-pot synthesis of 3-Arylquinazoline-2,4(1H,3H)-dithiones (Kobayashi, Yokoi, & Konishi, 2011) and 1,4-dihydro-3,1-benzoxazine-2-thiones (Kobayashi, Yokoi, Komatsu, & Konishi, 2010).
Inhibition of ATPase Activity : It has been used to study the inhibitory effects on ATPase activities, particularly in myocardial sarcolemmal ATPases (Ziegelhöffer, Breier, Džurba, & Vrbjar, 1983).
Health Benefits of Isothiocyanates : Research on isothiocyanates, a class to which this compound belongs, has shown potential health benefits. For example, they are studied for their role in cancer prevention and treatment (Dinkova-Kostova & Kostov, 2012), and in clinical trials for diseases such as cancer and autism (Palliyaguru, Yuan, Kensler, & Fahey, 2018).
Antimicrobial Activities : Isothiocyanates have been evaluated for their antimicrobial activities against strains like methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in combating bacterial infections (Dias, Aires, & Saavedra, 2014).
Activation of Nrf2 in Cells : Allyl-, butyl- and phenylethyl-isothiocyanate, related to this compound, activate Nrf2 in cultured fibroblasts, indicating potential in cellular protection against oxidative stress (Ernst et al., 2011).
Cancer Chemoprevention : Isothiocyanates like sulforaphane, similar to this compound, are studied for their multi-targeted prevention of cancer, exploring mechanisms such as cell cycle arrest and apoptosis induction (Clarke, Dashwood, & Ho, 2008).
Application in Biofumigation : Isothiocyanates are utilized in biofumigation for soilborne pest and disease management, particularly as alternatives to synthetic fumigants (Matthiessen & Kirkegaard, 2006).
Safety and Hazards
2-Bromophenyl isothiocyanate is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing mist or vapors, washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gear, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Isothiocyanates (itcs), the class of compounds to which 2-bromophenyl isothiocyanate belongs, are known to interact with a variety of biological targets, including enzymes, proteins, and cellular structures .
Mode of Action
Itcs are known to interact with their targets through covalent bonding, leading to changes in the target’s function . For instance, ITCs can inhibit enzymes, modulate cell cycle regulators, and induce apoptosis .
Biochemical Pathways
ITCs, including this compound, can affect numerous biochemical pathways. They can inhibit cytochrome P450 enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), and inhibit macrophage migration inhibitory factor (MIF) .
Pharmacokinetics
Itcs are generally metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
Itcs are known to have anti-carcinogenic properties, which might be due to their ability to modulate various cellular targets and pathways .
Action Environment
This compound is moisture sensitive and should be stored under inert gas . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
1-bromo-2-isothiocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFORXDSYWMYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156495 | |
Record name | 1-Bromo-2-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13037-60-0 | |
Record name | Benzene, 1-bromo-2-isothiocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMOPHENYL ISOTHIOCYANATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the reactivity of 2-bromophenyl isothiocyanate?
A1: this compound serves as a versatile precursor for synthesizing various heterocyclic compounds. The key lies in its ability to undergo bromine-lithium exchange with butyllithium, forming the reactive intermediate 2-lithiophenyl isothiocyanate [, ]. This intermediate then reacts readily with various electrophiles, leading to the formation of diverse structures like benzoselenazole-2(3H)-thiones [] and 3-arylquinazoline-2,4(1H,3H)-dithiones [].
Q2: Can you provide an example reaction scheme using this compound as a starting material?
A2: Certainly! Let's illustrate the synthesis of benzoselenazole-2(3H)-thiones as described in []:
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